2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide
Description
2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide is a hydrazone-oxoacetamide hybrid compound with a molecular formula of C₂₂H₁₈BrN₃O₃ (CID: 9655654) . Its structure features a central oxoacetamide backbone linked to a phenyl group and a hydrazine-derived Schiff base. The benzylidene moiety is substituted with a 4-bromobenzyloxy group at the 2-position of the aromatic ring, conferring distinct electronic and steric properties. The compound exhibits an (E) -configuration at the hydrazone double bond, as confirmed by its SMILES and InChI descriptors . Its IR spectrum shows characteristic NH stretching (3299–3245 cm⁻¹) and carbonyl (C=O) vibrations at 1664 cm⁻¹ . The compound’s high melting point (311–315°C) suggests strong intermolecular interactions, likely due to hydrogen bonding and π-stacking .
Properties
CAS No. |
356097-35-3 |
|---|---|
Molecular Formula |
C22H18BrN3O3 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
N'-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C22H18BrN3O3/c23-18-12-10-16(11-13-18)15-29-20-9-5-4-6-17(20)14-24-26-22(28)21(27)25-19-7-2-1-3-8-19/h1-14H,15H2,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
ZIUPIRQLFJKCMQ-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl chloride with sodium phenoxide to form 4-bromobenzyl phenyl ether. This intermediate is then reacted with hydrazine hydrate to form the hydrazino derivative. Finally, the hydrazino derivative is condensed with benzaldehyde to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to ensure efficient production .
Chemical Reactions Analysis
Reactivity with Thioglycolic Acid
The compound undergoes cyclocondensation with thioglycolic acid to form thiazolidinone derivatives.
| Reaction Conditions | Product | Key Data |
|---|---|---|
| Reflux in dry benzene (5 h) | N-(2-(4-Bromophenyl)-4-oxothiazolidin-3-yl) derivative | IR: 1648 cm⁻¹ (C=O), 2220 cm⁻¹ (CN); ¹H NMR: δ 4.65 (s, CH₂), 7.20–8.22 (m, ArH) |
This reaction exploits the nucleophilic thiol group attacking the hydrazino carbon, followed by intramolecular cyclization to yield a five-membered thiazolidinone ring .
Schiff Base Formation
The hydrazine group participates in reversible Schiff base formation with aldehydes or ketones:
-
Reaction with β-Ionone : Under acidic ethanol reflux, the hydrazino group condenses with carbonyl compounds to form thiosemicarbazones, confirmed by ¹H NMR (δ 8.76 ppm, C=N–H) .
Mechanism :
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by the hydrazino nitrogen.
-
Dehydration to form the C=N bond.
Anticancer Activity via Triazole Conjugation
The compound serves as a precursor for triazole derivatives through Huisgen cycloaddition:
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylated triazoles yields 1,2,3-triazole conjugates, enhancing cytotoxic activity .
| Biological Activity | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Triazole conjugate 22 | HepG2 | 8.107 |
These derivatives induce apoptosis via caspase-3/9 activation and disrupt microtubule assembly .
Hydrogen Bonding and Crystal Packing
Intramolecular hydrogen bonding stabilizes the molecule’s conformation:
-
O–H⋯N (2.12 Å) and C–H⋯O (2.34 Å) interactions lock the hydrazine-benzylidene moiety in a planar geometry .
-
X-ray Data : Space group P1̄, with unit cell parameters a = 8.8661 Å, b = 10.5427 Å, c = 12.7888 Å .
Oxidative Degradation Pathways
Exposure to reactive oxygen species (ROS) leads to hydrazine oxidation:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antifungal Activity : The compound has been evaluated for its antifungal properties, particularly against Candida species. Studies have shown that it displays potent antifungal activity, making it a candidate for developing new antifungal agents .
- Antimicrobial Properties : Its derivatives have shown promising results in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The incorporation of various substituents has enhanced its antimicrobial efficacy .
- Antitumor Effects : Preliminary studies suggest that the compound may possess antitumor activity. It has been tested against various cancer cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antifungal Evaluation : A study conducted on the antifungal activity of similar benzodioxole derivatives found that modifications at specific positions significantly enhanced their antifungal potency against Candida albicans .
- Antimicrobial Screening : A series of triazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain substitutions led to improved efficacy against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : Research involving the evaluation of antitumor activity demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound belongs to a broader class of N-phenylhydrazinecarboxamide derivatives , which share a common oxoacetamide-hydrazone scaffold but differ in substituents on the benzylidene or phenyl rings. Key structural analogs include:
Physicochemical Properties
Key Insight : The bromine atom and larger aromatic system in the target compound contribute to higher lipophilicity (LogP ~3.82) compared to smaller analogs, which may enhance membrane permeability .
Biological Activity
The compound 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide is a derivative of hydrazone and oxadiazole, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and pharmacological properties.
Chemical Structure and Synthesis
The molecular structure of the compound includes a hydrazine moiety linked to a phenylacetamide and an aromatic ether group. The synthesis typically involves the condensation reaction of 4-bromobenzyl alcohol with hydrazine derivatives in the presence of acetic acid, followed by acylation to form the final product.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃O₂ |
| Molecular Weight | 396.26 g/mol |
| Functional Groups | Hydrazone, Amide, Ether |
| Key Interactions | Hydrogen bonding, π-π stacking |
Anticancer Activity
Research indicates that derivatives of the oxadiazole and hydrazone classes exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast and glioblastoma tumors.
- Case Study : A study reported that compounds with similar structural motifs displayed IC50 values in the nanomolar range against glioblastoma multiforme cells, demonstrating potent cytotoxicity and antiproliferative effects .
Antimicrobial Properties
The biological activity of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide extends to antimicrobial effects. Compounds containing bromine substituents have been noted for their enhanced activity against various bacterial strains.
- Research Findings : A comparative study showed that halogenated benzyl derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Anticonvulsant Activity
In addition to anticancer and antimicrobial effects, there is emerging evidence suggesting potential anticonvulsant properties. Compounds structurally similar to 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide have shown efficacy in reducing seizure activity in animal models.
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Disruption of cell cycle progression through various pathways.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
